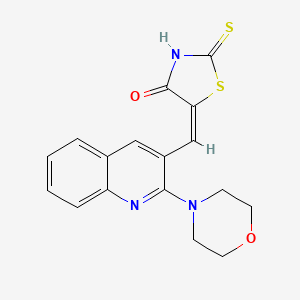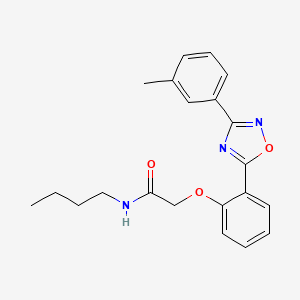
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide, also known as ML352, is a small molecule drug that has shown potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp70, which is involved in various cellular processes, including protein folding and degradation. By inhibiting Hsp70, this compound may disrupt the function of cancer cells, protect neurons from oxidative stress, and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which are factors that contribute to neuronal damage. In infectious disease research, this compound has been shown to inhibit viral replication by targeting the viral protease.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, this compound has shown good stability and solubility in various solvents, making it a versatile compound for use in different experimental settings. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
将来の方向性
There are several future directions for N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide research, including:
1. Further exploration of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
2. Investigation of its mechanism of action, including its interactions with Hsp70 and other cellular proteins.
3. Development of more potent analogs of this compound that may have improved therapeutic efficacy.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Exploration of its potential as a tool compound for studying cellular processes and disease mechanisms.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and tool compound for studying cellular processes and disease mechanisms.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 2-chloro-5-nitrobenzoic acid to form 5-chloro-2-methoxybenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with piperidine-3-carboxamide to form this compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-1-methanesulfonylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast and prostate cancers. In neurodegenerative disorders, this compound has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In infectious disease research, this compound has shown potential as an antiviral agent against Zika and Dengue viruses.
特性
IUPAC Name |
N-cyclohexyl-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSPORQJVEJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)